2-(Azocan-1-yl)-7-chloro-4-methylquinoline
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Overview
Description
2-(Azocan-1-yl)-7-chloro-4-methylquinoline is a heterocyclic compound that features a quinoline core substituted with an azocane ring, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azocan-1-yl)-7-chloro-4-methylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Azocane Ring: The azocane ring can be introduced via a nucleophilic substitution reaction. For example, 7-chloro-4-methylquinoline can be reacted with azocane in the presence of a base such as sodium hydride to form the desired product.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(Azocan-1-yl)-7-chloro-4-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azocan-1-yl)-7-chloro-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial activity.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-(Azocan-1-yl)-7-chloro-4-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azocane ring and chlorine atom can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride
- 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one
- 2-(Azocan-1-yl)benzoic acid
Uniqueness
2-(Azocan-1-yl)-7-chloro-4-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azocane ring and chlorine atom differentiates it from other quinoline derivatives, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
2-(azocan-1-yl)-7-chloro-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-13-11-17(20-9-5-3-2-4-6-10-20)19-16-12-14(18)7-8-15(13)16/h7-8,11-12H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRYDIOJUBQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357870 |
Source
|
Record name | 2-(azocan-1-yl)-7-chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418789-62-5 |
Source
|
Record name | 2-(azocan-1-yl)-7-chloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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